N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
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Overview
Description
N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a cyanophenyl group and a dimethylmorpholino sulfonyl substituent, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding amine. The amine is then converted to the cyanophenyl derivative through a Sandmeyer reaction.
Preparation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylmorpholino Sulfonyl Group: The final step involves the sulfonylation of the benzamide core with a dimethylmorpholino sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)aniline
- N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)phenol
- N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid
Uniqueness
N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or binding affinity, making it particularly valuable in certain applications.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-12-23(13-15(2)27-14)28(25,26)18-9-7-16(8-10-18)20(24)22-19-6-4-3-5-17(19)11-21/h3-10,14-15H,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVYXWVGNZZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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